N-(prop-2-yn-1-yl)propanamide
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Overview
Description
N-(prop-2-yn-1-yl)propanamide: is an organic compound with the molecular formula C₆H₉NO It is characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom of a propanamide moiety
Mechanism of Action
Target of Action
It is known that the compound can act as a photosensitizer .
Mode of Action
N-(prop-2-yn-1-yl)propanamide interacts with its targets through a process of energy transfer and a single electron transfer pathway . Both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated, playing an important role in the reaction .
Biochemical Pathways
The compound is involved in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . This process occurs in the absence of an external photosensitizer and affords the corresponding formamides in good yields under mild conditions .
Result of Action
The result of the action of this compound is the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This occurs irrespective of the substituent nature at the triple bond .
Action Environment
The action of this compound is influenced by environmental factors such as light. The compound is involved in a visible-light-induced reaction . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Propanamide: One common method involves the alkylation of propanamide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Cyclocondensation Reactions: Another method involves the cyclocondensation of N-(prop-2-yn-1-yl)amines with various reagents to form the desired propanamide derivative.
Industrial Production Methods: Industrial production methods for N-(prop-2-yn-1-yl)propanamide are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes.
Chemical Reactions Analysis
Types of Reactions:
Cyclocondensation: This compound can participate in cyclocondensation reactions with phenyl isothiocyanate and carbon disulfide, forming heterocyclic compounds such as benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Visible light, molecular oxygen, and sometimes photosensitizers.
Cyclocondensation: Phenyl isothiocyanate, carbon disulfide, and bases like potassium hydroxide.
Major Products:
Oxidation: Formamides.
Cyclocondensation: Benzimidazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: N-(prop-2-yn-1-yl)propanamide is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology and Medicine:
Biological Activity: Some derivatives of this compound exhibit biological activities such as antiulcer, anticancer, and immunomodulatory effects.
Industry:
Material Science: The compound’s derivatives are explored for their potential use in material science due to their unique structural properties.
Comparison with Similar Compounds
N-(prop-2-yn-1-yl)aniline: Similar in structure but with an aniline moiety instead of propanamide.
N-(penta-2,4-diyn-1-yl)propanamide: Contains a longer alkyne chain compared to N-(prop-2-yn-1-yl)propanamide.
Properties
IUPAC Name |
N-prop-2-ynylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-3-5-7-6(8)4-2/h1H,4-5H2,2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRUWIPOVKUKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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